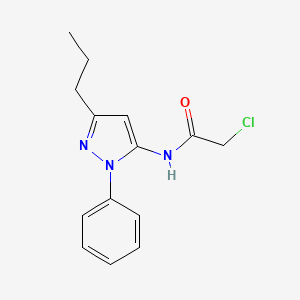

2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-phenyl-5-propylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-2-6-11-9-13(16-14(19)10-15)18(17-11)12-7-4-3-5-8-12/h3-5,7-9H,2,6,10H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBHJLHWLTYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-phenyl-3-propyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Androgen Receptor Modulation

2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide has been identified as a potent tissue-selective androgen receptor modulator (SARM). The compound exhibits high affinity for the androgen receptor, making it a candidate for treating conditions related to androgen receptor activity, such as prostate cancer. Studies have shown that it can effectively inhibit the proliferation of prostate cancer cell lines, suggesting its potential as an anti-cancer agent .

Neuroprotective Effects

Emerging evidence suggests that certain pyrazole derivatives may exhibit neuroprotective properties. While direct studies on this specific compound are scarce, related compounds have shown promise in protecting neuronal cells from oxidative stress, which could lead to applications in neurodegenerative diseases .

Case Studies

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

1-phenyl-3-propyl-1H-pyrazole: This compound is structurally similar and serves as a precursor in the synthesis of 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide.

2-chloroacetamide: Another related compound that shares the chloroacetamide functional group.

Uniqueness

This compound is unique due to its specific combination of the pyrazole ring and the chloroacetamide group.

Biological Activity

2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 277.75 g/mol. The structure includes a chloro group, a pyrazole moiety, and an acetamide functional group, which contribute to its biological properties.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 26 | Induces apoptosis |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Growth inhibition |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cytotoxicity against tumor cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. In vitro studies have demonstrated that certain pyrazole derivatives possess significant antimicrobial activity against various pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 - 0.25 |

| Derivative 4a | Escherichia coli | 0.30 |

| Derivative 7b | Candida albicans | 0.15 |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Study on Anticancer Activity

A notable study investigated the effects of pyrazole derivatives on prostate cancer cell lines. The study found that compounds with similar structures to this compound exhibited high affinity for androgen receptors and demonstrated significant antagonistic activity, leading to reduced cell proliferation in AR-overexpressing cells .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial potential of pyrazole derivatives, including the compound . The results showed that specific derivatives displayed potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by antibiotic-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.